Tert-butyl 2-(pyrrolidin-3-yloxy)acetate
Description
Tert-butyl 2-(pyrrolidin-3-yloxy)acetate is a chiral ester derivative featuring a pyrrolidine ring substituted with an ether-linked acetate group and a tert-butyl ester moiety. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol (CAS: 2086299-63-8) . It is typically synthesized via nucleophilic substitution or esterification reactions involving pyrrolidin-3-ol derivatives and tert-butyl bromoacetate.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl 2-pyrrolidin-3-yloxyacetate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)7-13-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3 |
InChI Key |
DATHSDGIKBSITL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Alkylation of Pyrrolidine with tert-butyl 2-haloacetate
Step 1: Preparation of tert-butyl 2-haloacetate
tert-Butyl 2-haloacetate (commonly bromide or chloride) is prepared or purchased as a reactive electrophile.Step 2: Nucleophilic substitution with pyrrolidine
Pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of tert-butyl 2-haloacetate under basic or neutral conditions, leading to the formation of the ether bond at the 3-position of pyrrolidine ring if regioselectivity is controlled.Reaction conditions:
Solvents such as dichloromethane or tetrahydrofuran (THF) are used, often with a base like triethylamine to scavenge the acid formed. Temperature control (0 °C to room temperature) is critical to minimize side reactions.Purification:
The crude product is purified by silica gel column chromatography using mixtures of petroleum ether and ethyl acetate as eluents.
Protection and Deprotection Strategies
The tert-butyl ester group serves as a protecting group for the carboxyl function, introduced via di-tert-butyl dicarbonate or tert-butyl chloroformate reagents.
Deprotection, if necessary, is achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane at 0 °C to room temperature, followed by concentration under reduced pressure and neutralization with sodium carbonate solution.
Use of Coupling Reagents for Ether Formation
Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) facilitate the formation of amide or ester bonds but can be adapted for ether bond formation in complex molecules.
In the presence of a base like DIPEA (N,N-Diisopropylethylamine), these reagents activate the carboxyl group for nucleophilic attack by the pyrrolidine oxygen.
Reaction times vary from several hours to overnight stirring at controlled temperatures.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | tert-Butyl 2-haloacetate + pyrrolidine, Et3N, DCM, 0 °C to RT, 12 h | 50-70 | Formation of tert-butyl 2-(pyrrolidin-3-yloxy)acetate |
| 2 | Protection with di-tert-butyl dicarbonate, THF, RT, 16 h | 40-60 | Introduction of tert-butyl ester group |
| 3 | Deprotection with TFA, DCM, 0 °C, 1.5 h | 80-90 | Removal of tert-butyl protecting group if needed |
| 4 | Purification by silica gel chromatography | - | Elution with petroleum ether/ethyl acetate mixtures |
The nucleophilic substitution step is sensitive to steric hindrance; pyrrolidine substitution at the 3-position requires regioselective control, often achieved by starting with appropriately substituted pyrrolidine derivatives.
The use of anhydrous conditions and inert atmosphere (nitrogen or argon) enhances yield and purity by preventing hydrolysis and oxidation.
Reaction monitoring by LCMS and NMR is essential to confirm the formation of the desired ether linkage and to detect side products.
Experimental procedures from peer-reviewed journals such as those published by the Royal Society of Chemistry provide validated synthetic routes involving similar tert-butyl pyrrolidinyl compounds.
Patent literature and open-access repositories (excluding unreliable commercial databases) describe stepwise syntheses involving tert-butyl ester protection and pyrrolidine ether formation.
Advanced synthetic methodologies involving domino reactions and nitroxide intermediates provide alternative routes to tert-butyl-substituted pyrrolidine derivatives, highlighting the importance of steric and electronic effects in the synthesis.
The preparation of this compound is accomplished primarily through nucleophilic substitution of tert-butyl 2-haloacetates with pyrrolidine derivatives under controlled conditions, combined with tert-butyl ester protection strategies. The process involves careful control of reaction parameters and purification steps to achieve high purity and yield. Diverse literature sources confirm the robustness of these methods, providing a reliable foundation for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(pyrrolidin-3-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Tert-butyl 2-(pyrrolidin-3-yloxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(pyrrolidin-3-yloxy)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-(pyrrolidin-3-yloxy)acetate
- Molecular Formula: C₈H₁₅NO₃
- Key Differences : Replaces the tert-butyl group with a methyl ester.
- Impact :
tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS: 141699-57-2)
- Molecular Formula: C₁₁H₂₁NO₅S
- Key Differences : Features a sulfonyloxy group instead of an ether-oxygen linkage.
- Impact :
- Electron-Withdrawing Effects : The sulfonyl group increases electrophilicity, making the compound more reactive in nucleophilic substitutions .
- Crystallinity : Sulfonyl groups promote stronger intermolecular interactions (e.g., dipole-dipole), leading to higher melting points compared to the target compound.
(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate (CAS: 1965314-51-5)
- Molecular Formula: C₁₅H₂₃NO₆S
- Key Differences : Tosylate salt form of the methyl ester analog.
- Impact :
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|
| This compound | 215.29 | Not reported | 1.2 | 1 / 3 |
| Methyl 2-(pyrrolidin-3-yloxy)acetate | 173.21 | 45–50 | 0.5 | 1 / 3 |
| tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 303.36 | 120–125 | 1.8 | 0 / 5 |
Key Observations :
- The tert-butyl group in the target compound increases hydrophobicity (higher LogP) compared to the methyl analog.
- Sulfonyl-containing analogs exhibit higher melting points due to stronger intermolecular forces .
Crystallographic and Hydrogen-Bonding Patterns
- This compound: Predicted to form intramolecular C–H⋯O hydrogen bonds (similar to tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate, which forms S(6) rings ). The tert-butyl group may sterically hinder π-π stacking, reducing crystal packing efficiency compared to planar heterocycles.
- tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate (): Exhibits a dihedral angle of 33.71° between aromatic rings, with intermolecular C–H⋯O/N hydrogen bonds forming C(4), C(5), and C(7) chains . Weak π-π interactions (centroid distance: ~3.8 Å) contribute to its layered crystal structure.
Key Observations :
- The tert-butyl analog’s hazards are primarily associated with irritation, while sulfonyl derivatives pose greater risks of organ damage.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 2-(pyrrolidin-3-yloxy)acetate?
The synthesis typically involves coupling tert-butyl haloacetate derivatives with pyrrolidin-3-ol under nucleophilic substitution conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing intermediates .
- Catalysts : Bases like K₂CO₃ or NaH promote deprotonation of the hydroxyl group in pyrrolidin-3-ol, facilitating nucleophilic attack on the acetate .
- Temperature : Reactions often proceed at 0–25°C to minimize side reactions (e.g., ester hydrolysis) .
Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification via column chromatography .
Q. How can spectroscopic techniques validate the structure of this compound?
- ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and pyrrolidine oxygen-linked protons (δ ~3.5–4.0 ppm) confirm connectivity .
- IR Spectroscopy : Stretching frequencies for ester carbonyl (C=O, ~1740 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) groups verify functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., 215.27 g/mol) and fragmentation patterns validate purity .
Q. What purification strategies are effective for isolating this compound?
- Liquid-Liquid Extraction : Use dichloromethane/water to remove polar byproducts (e.g., unreacted pyrrolidin-3-ol) .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (10–30% EtOAc) resolves ester derivatives from starting materials .
- Recrystallization : Tert-butyl esters often crystallize in hexane/ethyl acetate mixtures at low temperatures .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity?
The tert-butyl group:
- Enhances stability : Steric hindrance protects the ester carbonyl from nucleophilic attack, reducing hydrolysis rates .
- Modifies solubility : Increases lipophilicity, making the compound more soluble in organic solvents (e.g., THF, chloroform) .
- Affords regioselectivity : Directs reactions (e.g., alkylation) to less hindered sites on the pyrrolidine ring .
Comparative studies with methyl or ethyl analogs show tert-butyl derivatives exhibit slower degradation kinetics .
Q. What computational methods can model the reaction mechanisms involving this compound?
- Density Functional Theory (DFT) : Calculates transition-state energies for nucleophilic substitution steps, predicting regioselectivity in pyrrolidine functionalization .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF vs. DMF) to optimize synthetic conditions .
- Docking Studies : Predict binding affinities of derivatives with biological targets (e.g., enzymes), guiding drug design .
Q. How can researchers address contradictions in toxicity and stability data for this compound?
- Case Study : Safety data sheets (SDS) for analogs like tert-butyl 2-(6-methoxynaphthalen-2-yl)acetate note incomplete toxicity profiles . To resolve discrepancies:
- In Silico Prediction : Tools like ECOSAR estimate acute toxicity based on structural motifs .
- Experimental Validation : Conduct Ames tests for mutagenicity and OECD 301D assays for biodegradability .
- Cross-Referencing : Compare SDS data with PubChem or Reaxys entries to identify consensus properties .
Q. What strategies enable selective functionalization of the pyrrolidine ring in this compound?
- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to shield the pyrrolidine nitrogen during oxidation or alkylation .
- Catalytic Hydrogenation : Reduce nitro or imine groups on the ring without affecting the ester moiety .
- Photoredox Catalysis : Enables C–H activation for late-stage diversification (e.g., introducing fluorinated groups) .
Comparative Analysis of Structural Analogs
| Compound Name | Key Structural Features | Reactivity Differences | Applications |
|---|---|---|---|
| tert-Butyl 2-(4-formylphenoxy)acetate | Formyl group at para position | Higher electrophilicity for Schiff base formation | Drug delivery systems |
| Methyl 2-(pyrrolidin-3-yloxy)acetate | Methyl ester | Faster hydrolysis in acidic conditions | Intermediate for prodrugs |
| Ethyl 2-(pyrrolidin-3-yloxy)acetate | Ethyl ester | Moderate steric hindrance | Antimicrobial agent synthesis |
Methodological Recommendations
- Handling Contradictions : Use orthogonal analytical techniques (e.g., HPLC + NMR) to verify purity when SDS data is incomplete .
- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediates in multi-step syntheses .
- Safety Protocols : Follow NIOSH/CEN standards for PPE (e.g., OV/AG/P99 respirators for aerosolized particles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
